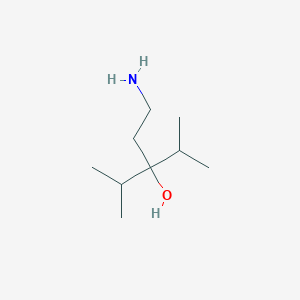![molecular formula C10H13BrS B13166077 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is an organic compound that features a thiophene ring substituted with a bromomethyl cyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene typically involves the bromination of cyclopropyl methyl ketone followed by a series of reactions to introduce the thiophene ring. One common method involves the use of bromine (Br2) and a base such as triethylamine (Et3N) to achieve the bromination . The resulting bromomethyl cyclopropane can then be coupled with a thiophene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropylmethyl group but lacks the thiophene ring.
2-Methylthiophene: Contains the thiophene ring but lacks the bromomethyl cyclopropyl group.
Uniqueness
4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene is unique due to the combination of the bromomethyl cyclopropyl group and the thiophene ring. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C10H13BrS |
|---|---|
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]-2-methylthiophene |
InChI |
InChI=1S/C10H13BrS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
BQZCECRHVRSLPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CS1)CC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
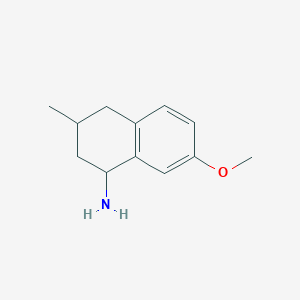
![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
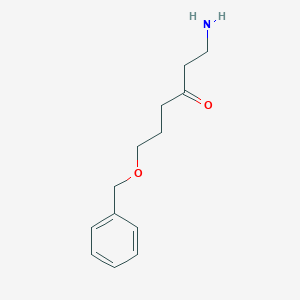
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)
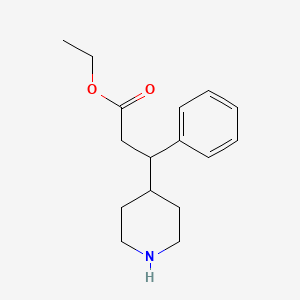

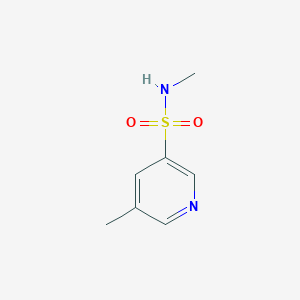
methanol](/img/structure/B13166072.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)

